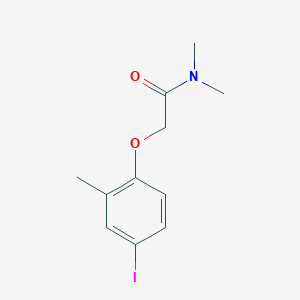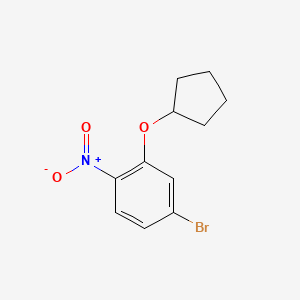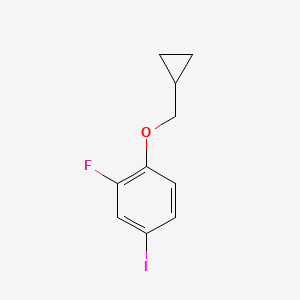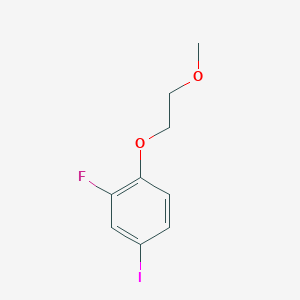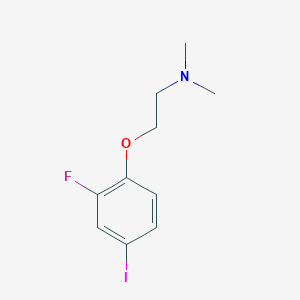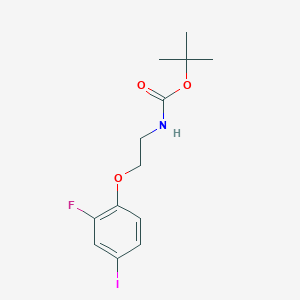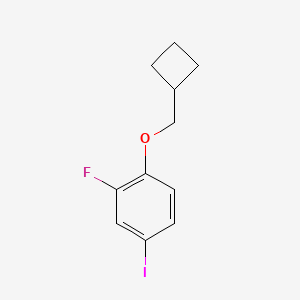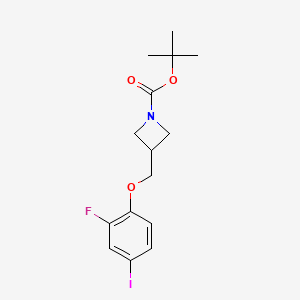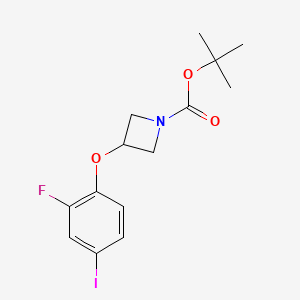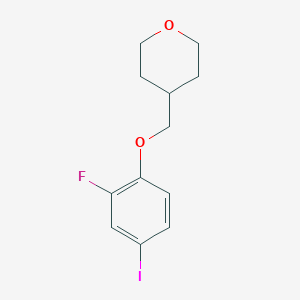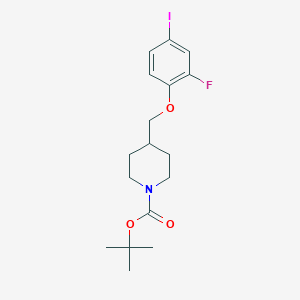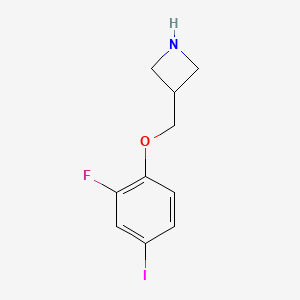
3-((2-Fluoro-4-iodophenoxy)methyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Fluoro-4-iodophenoxy)methyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a fluorine and iodine atom on the phenoxy group, which is attached to the azetidine ring via a methylene bridge. The molecular formula of this compound is C10H11FINO, and it has a molecular weight of approximately 329.1 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluoro-4-iodophenoxy)methyl)azetidine typically involves the reaction of 2-fluoro-4-iodophenol with an azetidine derivative. One common method is the nucleophilic substitution reaction where 2-fluoro-4-iodophenol is reacted with azetidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
3-((2-Fluoro-4-iodophenoxy)methyl)azetidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Coupling Reactions: Biaryl compounds when involved in Suzuki-Miyaura coupling.
科学研究应用
3-((2-Fluoro-4-iodophenoxy)methyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((2-Fluoro-4-iodophenoxy)methyl)azetidine involves its interaction with specific molecular targets. The fluorine and iodine atoms on the phenoxy group can participate in various interactions, including hydrogen bonding and halogen bonding, which can influence the compound’s biological activity. The azetidine ring can also interact with enzymes and receptors, potentially modulating their activity .
相似化合物的比较
Similar Compounds
- 3-(2-Iodophenoxy)azetidine
- 3-(4-Fluoro-2-methylphenoxy)azetidine
- Aziridines and other azetidines
Uniqueness
3-((2-Fluoro-4-iodophenoxy)methyl)azetidine is unique due to the presence of both fluorine and iodine atoms on the phenoxy group, which can significantly influence its chemical reactivity and biological activity. This dual halogenation is not commonly found in similar compounds, making it a valuable molecule for various applications .
属性
IUPAC Name |
3-[(2-fluoro-4-iodophenoxy)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FINO/c11-9-3-8(12)1-2-10(9)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXNOEMOYNVAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=C(C=C(C=C2)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
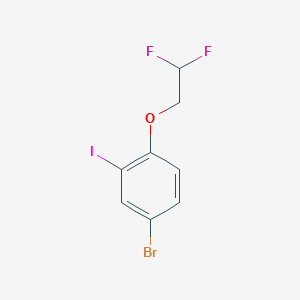
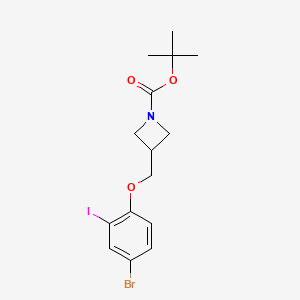
![6'-Isopropoxyspiro[cyclohexane-1,2'-indene]-1',4(3'H)-dione](/img/structure/B8160096.png)
